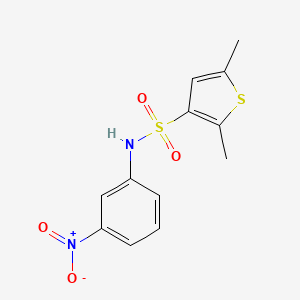

![molecular formula C22H30N4O B5519094 9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5519094.png)

9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, including the molecule , involves several key steps that allow for the introduction of various substituents to the core structure. These steps typically include the preparation of spirolactam rings through methods such as Michael addition, Claisen condensation, and spirocyclization. The efficiency of these synthetic routes has been demonstrated in the production of compounds with significant antihypertensive activity, among other pharmacological effects (Clark et al., 1983).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including the target molecule, is characterized by the presence of a diazaspiro framework that integrates nitrogen atoms within a bicyclic system. Crystal structure analysis, such as X-ray diffraction, has been employed to elucidate the geometric parameters, confirming the triclinic, P-1 space group in related compounds. This structural information is critical for understanding the molecule's interaction with biological targets (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions that enable the modification of their structure and the introduction of functional groups. These reactions include but are not limited to, Michael addition, Claisen condensation, and reactions with electrophiles to produce spirocyclic adducts or derivatives with different substituents. The chemical properties of these compounds are influenced by the nature of the substituents and the core diazaspiro framework, impacting their biological activity and pharmacological profile (Cordes et al., 2013).

Physical Properties Analysis

The physical properties of 9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one and related compounds, such as solubility, melting point, and crystal structure, are essential for their application in medicinal chemistry. These properties are determined through experimental studies involving spectroscopy, crystallography, and thermodynamic analyses. The solubility and stability of these compounds can influence their bioavailability and pharmacokinetic profile (Aggarwal, Vij, & Khurana, 2014).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives are closely related to their structural features. The presence of nitrogen atoms within the spirocyclic framework confers basicity, while the inclusion of substituents like the 4-methyl-1H-imidazol-2-yl group can introduce specific chemical reactivities. These properties are crucial for the molecule's pharmacological actions, as they determine the interaction with biological targets and enzymes. The chemical reactivity and stability under physiological conditions are fundamental aspects for the development of therapeutically relevant compounds (Yang et al., 2008).

Wissenschaftliche Forschungsanwendungen

Antihypertensive Potential Research indicates that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which share a structural resemblance with the specified compound, have been explored for their antihypertensive properties. Specifically, these compounds have shown significant activity in lowering blood pressure through peripheral alpha 1-adrenoceptor blockade when tested in spontaneously hypertensive rats. This suggests a potential application of related compounds in the treatment of hypertension (Clark et al., 1983).

Synthetic Utility in Heterocyclic Chemistry The compound and its analogs have utility in the synthesis of nitrogen-containing spiro heterocycles. An efficient catalyst-free synthesis method involving a double Michael addition reaction highlights the compound's role in creating structurally complex and functionally diverse heterocycles. These synthetic pathways are notable for their high yields and short reaction times, demonstrating the compound's significance in medicinal chemistry and drug design (Aggarwal et al., 2014).

Role in Treatment of Chemokine-Mediated Diseases Derivatives of 3,9-diazaspiro[5.5]undecane, such as those structurally related to the specified compound, have been identified as CCR8 antagonists. These compounds are proposed for use in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis. This application underscores the compound's therapeutic potential in modulating immune responses and treating inflammatory conditions (Dr. Peter Norman, 2007).

Crystal Structure and Thermodynamic Properties Studies have also delved into the crystal structure and thermodynamic properties of diazaspiro compounds. The research provides insights into the molecular and electronic structure, offering a foundation for further exploration into the compound's physical properties and potential applications in materials science (Zeng et al., 2021).

Pharmacological Exploration Furthermore, pharmacological studies have evaluated the antinociceptive effects of spirocyclopiperazinium salt compounds structurally related to the specified molecule. Such research has revealed significant antinociceptive effects, suggesting potential applications in pain management without affecting motor coordination, spontaneous activity, or body temperature. This highlights the compound's potential in developing new analgesics with specific receptor target interactions (Yue et al., 2007).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

9-[(5-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O/c1-18-15-23-20(24-18)16-25-13-10-22(11-14-25)9-7-21(27)26(17-22)12-8-19-5-3-2-4-6-19/h2-6,15H,7-14,16-17H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNKQRMFUCULTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)CN2CCC3(CCC(=O)N(C3)CCC4=CC=CC=C4)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methylbenzoate](/img/structure/B5519011.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5519033.png)

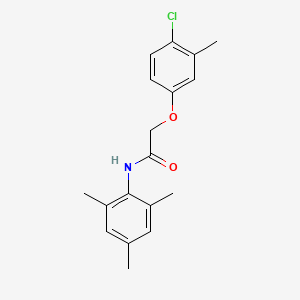

![ethyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5519039.png)

![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519043.png)

![(1R*,5R*)-6-(2-methoxyisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5519066.png)

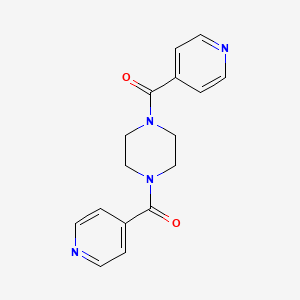

![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519071.png)

![3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5519076.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5519081.png)

![2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}piperidine](/img/structure/B5519090.png)

![N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519093.png)

![(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol](/img/structure/B5519106.png)